

CAS 1403766-79-9 spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

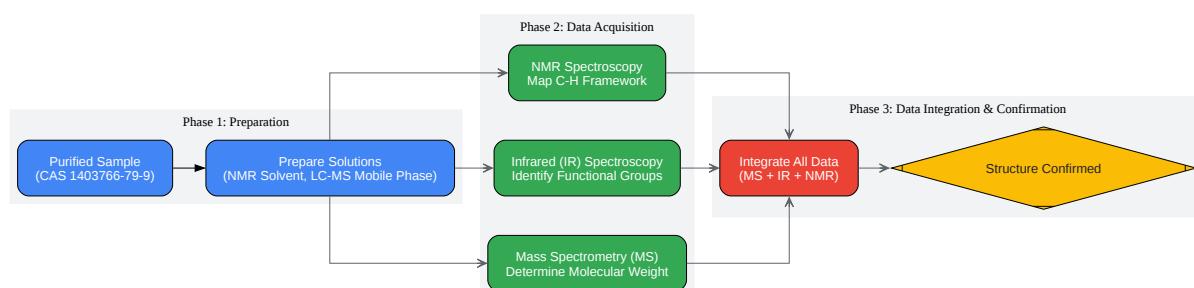
Cat. No.: B1378890

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3,3-dimethylisoindolin-1-one (CAS 1403766-79-9)

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of the chemical entity 6-Bromo-3,3-dimethylisoindolin-1-one (CAS No. 1403766-79-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed examination of the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational theory with practical, field-proven methodologies, this guide serves as a self-validating system for the structural elucidation and confirmation of this and similar heterocyclic compounds.


Introduction and Molecular Overview

6-Bromo-3,3-dimethylisoindolin-1-one is a substituted isoindolinone, a heterocyclic motif of interest in medicinal chemistry and materials science. Its structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the unambiguous "fingerprint" required for identity, purity, and quality control.

The molecular structure, with a molecular formula of $C_{10}H_{10}BrNO$ and a molecular weight of 240.10 g/mol, contains several key features that will be interrogated by the spectroscopic techniques discussed herein: a substituted aromatic ring, a lactam (cyclic amide) functional group, gem-dimethyl substitution, and a bromine atom.[1][2] The integration of data from NMR, IR, and MS is not merely confirmatory; it is a required, logical process to build a complete and irrefutable structural profile.[3]

The Spectroscopic Characterization Workflow

The structural elucidation of a novel or synthesized compound is a systematic process.[4] It begins with sample preparation and progresses through a series of analytical techniques, with the data from each method informing the next. This workflow ensures that all aspects of the molecular structure are investigated, from the elemental composition to the precise three-dimensional arrangement of atoms.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound.^[4] For a molecule like 6-Bromo-3,3-dimethylisoindolin-1-one, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces a clear molecular ion peak.^{[5][6]}

Predicted Mass Spectrum Data

The most critical feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$). This results in two peaks of nearly equal intensity separated by 2 m/z units, a definitive signature for a monobrominated compound.

Ion Species	Predicted m/z (^{79}Br)	Predicted m/z (^{81}Br)	Expected Relative Intensity
$[\text{M}+\text{H}]^+$	240.0	242.0	~1:1
$[\text{M}+\text{Na}]^+$	262.0	264.0	~1:1

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol. The use of reversed-phase solvents is preferable for ESI.^[7]
- Instrumentation Setup:
 - Ionization Mode: Positive Electrospray Ionization (ESI+). Neutral compounds can be readily protonated in this mode.^[8]
 - Mass Analyzer: Set to scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
 - Capillary Voltage: Apply a high voltage, typically 2-5 kV, to the capillary needle to generate charged droplets.^[6]

- Drying Gas: Use a heated countercurrent of nitrogen gas to facilitate solvent evaporation from the droplets.[5]
- Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 $\mu\text{L}/\text{min}$) using a syringe pump.[7] Acquire the spectrum, ensuring sufficient scans are averaged to obtain a high-quality signal.
- Data Analysis: Identify the molecular ion peak, $[\text{M}+\text{H}]^+$. Verify the characteristic bromine isotopic pattern. The presence of adducts like $[\text{M}+\text{Na}]^+$ should also be checked.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule.[3] Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice due to its ease of use and minimal sample preparation requirements.[9][10] The IR beam interacts with the sample at a crystal interface, providing a spectrum of molecular vibrations.[11]

Predicted IR Absorption Data

The structure of 6-Bromo-3,3-dimethylisoindolin-1-one contains several IR-active functional groups.

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Comments
N-H (Lactam)	Stretch	3200 - 3300	A single, relatively sharp peak.
C-H (Aromatic)	Stretch	3000 - 3100	Typically sharp peaks, just above 3000 cm ⁻¹ .
C-H (Aliphatic)	Stretch	2850 - 3000	From the two methyl groups.
C=O (Lactam)	Stretch	1680 - 1720	Strong, sharp absorption. A key diagnostic peak.
C=C (Aromatic)	Stretch	1450 - 1600	Multiple bands indicating the benzene ring.
C-N	Stretch	1200 - 1350	
C-Br	Stretch	500 - 600	In the fingerprint region, may be weak.

Experimental Protocol: ATR-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[\[12\]](#) Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[\[13\]](#)
- Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the solid sample and the crystal. Good contact is essential for a high-quality spectrum.[\[14\]](#)

- Data Acquisition: Collect the spectrum. A typical measurement co-adds 16 or 32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .^[13]
- Cleaning: After analysis, remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.^[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.^[15] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the structure.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

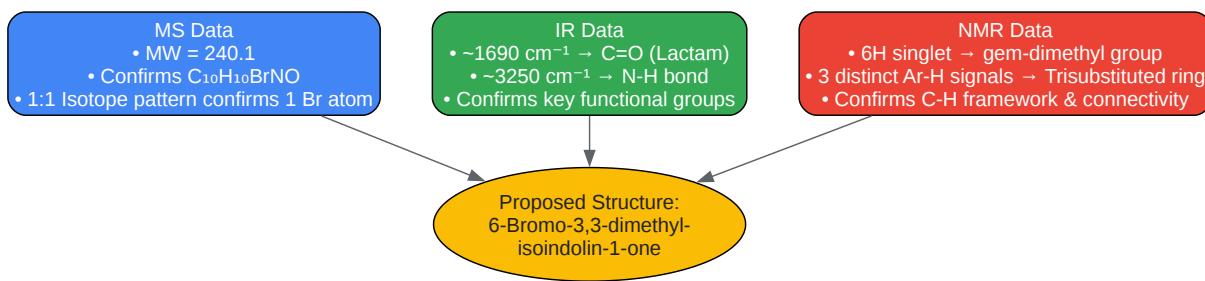
The proton NMR spectrum will provide information on the number of different kinds of protons and their neighboring atoms.^[15]

Protons	Predicted δ (ppm)	Multiplicity	Integration	Assignment
N-H	~8.0	Singlet (broad)	1H	Lactam proton
Ar-H	~7.6	Doublet	1H	Proton ortho to C=O
Ar-H	~7.5	Doublet of Doublets	1H	Proton between Br and C=O
Ar-H	~7.4	Singlet (or narrow d)	1H	Proton ortho to Br
$-\text{CH}_3$	~1.5	Singlet	6H	Two equivalent methyl groups

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The ^{13}C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Type	Predicted δ (ppm)
C=O (Lactam)	165 - 175
Aromatic C-N	140 - 150
Aromatic C-Br	115 - 125
Aromatic C-H	120 - 135
Aromatic Quaternary C	130 - 140
Quaternary C(CH ₃) ₂	60 - 70
-CH ₃	25 - 35


Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis is needed, though modern spectrometers can reference the residual solvent peak.[15]
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and tune/match the probe to the sample.[16]
 - Shim the magnetic field to achieve high homogeneity and resolution. Automated shimming routines are standard.[16]
- Acquisition Parameters:
 - Use a standard 1D proton pulse sequence (e.g., 'zg30').[17]
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

- The number of scans (e.g., 16 or 32) should be sufficient to achieve a good signal-to-noise ratio.[18]
- A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative spectra.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

Integrated Data Analysis: Confirming the Structure

No single technique provides the complete picture. The power of spectroscopy lies in integrating the data from multiple methods to build an unassailable structural assignment.[19]

[Click to download full resolution via product page](#)

Caption: Logic diagram for integrating multi-spectroscopic data.

The process is as follows:

- MS confirms the molecular formula and the presence of one bromine atom.
- IR confirms the presence of the critical lactam functional group (N-H and C=O stretches).
- NMR confirms the carbon-hydrogen skeleton, including the gem-dimethyl group (a 6H singlet), the trisubstituted aromatic ring (three distinct aromatic proton signals), and the

lactam NH (a broad singlet).

When all predicted data points align with the experimental results, the structure of 6-Bromo-3,3-dimethylisoindolin-1-one is unequivocally confirmed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1403766-79-9[6-Bromo-3,3-dimethylisoindolin-1-one] Ambeed [ambeed.com]
- 2. capotchem.cn [capotchem.cn]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. sydney.edu.au [sydney.edu.au]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. mt.com [mt.com]
- 11. agilent.com [agilent.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jchps.com [jchps.com]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. static1.squarespace.com [static1.squarespace.com]

- 18. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- To cite this document: BenchChem. [CAS 1403766-79-9 spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1378890#cas-1403766-79-9-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com